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Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that

governs a spectrum of cellular processes, including proliferation, survival, and differentiation.

Its activation is mediated through phosphorylation at the tyrosine 705 residue (p-STAT3

Tyr705), which is a critical event in the Janus kinase (JAK)/STAT signaling cascade. Aberrant,

constitutive activation of STAT3 is a hallmark of numerous pathologies, particularly in oncology,

making it a prime target for therapeutic intervention. Prohibitins (PHB1 and PHB2) are highly

conserved scaffold proteins that are implicated in a variety of cellular functions and signaling

pathways.[1][2] Small molecule ligands that bind to prohibitins have emerged as valuable tools

to modulate these pathways. One such synthetic flavagline, FL3, has been identified as a

potent Prohibitin ligand.[3][4] This document provides a comprehensive guide to the Western

blot analysis of STAT3 phosphorylation in response to treatment with the Prohibitin ligand FL3.

Principle of the Assay

FL3 has been demonstrated to induce the phosphorylation of STAT3.[3][5] This activation is

mediated through the binding of FL3 to Prohibitin, which subsequently promotes the JAK2-

dependent phosphorylation of STAT3 at Tyr705.[3][4] Western blotting serves as a robust and

widely utilized method to semi-quantitatively measure the levels of p-STAT3 (Tyr705), offering a

direct assessment of the cellular response to FL3 treatment. By comparing the ratio of

phosphorylated STAT3 to total STAT3, researchers can accurately determine the extent of

STAT3 activation.
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Data Presentation
The following table summarizes the quantitative analysis of STAT3 phosphorylation in H9c2

cardiomyocytes following treatment with 100 nM FL3, as determined by densitometric analysis

of Western blots.

Treatment Time (minutes)
Fold Increase in p-
STAT3/Total STAT3 Ratio
(Mean ± SEM)

Statistical Significance (p-
value vs. control)

0 (Control) 1.00 ± 0.00 -

5 ~2.5 ± 0.3 < 0.05

15 ~4.0 ± 0.5 < 0.001

30 ~3.0 ± 0.4 < 0.01

Data is adapted from quantitative analysis presented in Thuaud et al., PLOS One, 2015.[3][6]

Signaling Pathway
The Prohibitin ligand FL3 initiates a signaling cascade that leads to the activation of STAT3.

Upon entering the cell, FL3 binds to the Prohibitin complex (PHB1/PHB2). This interaction

facilitates the activation of Janus kinase 2 (JAK2), which in turn phosphorylates STAT3 at

tyrosine 705. Phosphorylated STAT3 then dimerizes and can translocate to the nucleus to

regulate gene expression or to the mitochondria to influence cellular metabolism and survival.

[3][5]
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Caption: Prohibitin Ligand FL3 Signaling to STAT3.

Protocols: Western Blot for p-STAT3 (Tyr705)
This section provides a detailed, step-by-step protocol for the Western blot analysis of p-STAT3

(Tyr705) in cell culture following treatment with a Prohibitin ligand.

Experimental Workflow
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1. Cell Culture and Treatment
- Seed cells (e.g., H9c2)

- Treat with Prohibitin Ligand 1 (e.g., FL3)

2. Cell Lysis
- Wash with ice-cold PBS

- Lyse cells in RIPA buffer with inhibitors

3. Protein Quantification
- BCA or Bradford Assay

4. Sample Preparation
- Normalize protein concentration

- Add Laemmli buffer and boil

5. SDS-PAGE
- Load samples onto polyacrylamide gel

- Separate proteins by size

6. Protein Transfer
- Transfer proteins to PVDF or nitrocellulose membrane

7. Immunoblotting
- Block membrane

- Incubate with primary antibodies (p-STAT3, Total STAT3, Loading Control)
- Incubate with HRP-conjugated secondary antibodies

8. Detection and Analysis
- Add ECL substrate

- Image chemiluminescence
- Densitometry analysis

Click to download full resolution via product page

Caption: Western Blot Experimental Workflow.
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Materials and Reagents
Cell Line: e.g., H9c2 cardiomyocytes, or another suitable cell line.

Prohibitin Ligand 1 (FL3): Stock solution in DMSO.

Phosphate Buffered Saline (PBS): pH 7.4, ice-cold.

RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS).

Protease and Phosphatase Inhibitor Cocktails: (e.g., Halt™ Protease and Phosphatase

Inhibitor Cocktail).

BCA Protein Assay Kit.

4x Laemmli Sample Buffer: (with β-mercaptoethanol).

SDS-Polyacrylamide Gels: (e.g., 4-12% Bis-Tris gels).

Transfer Buffer: (e.g., Towbin buffer with 20% methanol).

PVDF or Nitrocellulose Membranes.

Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH

7.6).

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.

Primary Antibodies:

Rabbit anti-p-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145).

Mouse anti-Total STAT3 (e.g., Cell Signaling Technology, #9139).

Mouse or Rabbit anti-β-actin (or other loading control).

Secondary Antibodies:
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HRP-conjugated anti-rabbit IgG.

HRP-conjugated anti-mouse IgG.

Enhanced Chemiluminescence (ECL) Substrate.

Detailed Protocol
1. Cell Seeding and Treatment

Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the

experiment.

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

On the day of the experiment, treat the cells with the desired concentrations of Prohibitin

ligand FL3 for various time points (e.g., 0, 5, 15, 30 minutes). Include a vehicle control

(DMSO).

2. Cell Lysis and Protein Quantification

Following treatment, place the plate on ice and aspirate the culture medium.

Wash the cells twice with ice-cold PBS.

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase

inhibitors to each well.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant (protein extract) to a new pre-chilled tube.

Determine the protein concentration of each sample using a BCA protein assay.

3. Sample Preparation and SDS-PAGE
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Normalize the protein concentration of all samples with lysis buffer.

Add 4x Laemmli sample buffer to a final concentration of 1x.

Boil the samples at 95-100°C for 5 minutes.

Load 20-30 µg of protein per lane into an SDS-polyacrylamide gel.

Run the gel at 120-150 V until the dye front reaches the bottom.

4. Protein Transfer

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry

transfer system.

Confirm the transfer efficiency by staining the membrane with Ponceau S.

5. Immunoblotting

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle

agitation.

Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000

dilution in 5% BSA in TBST) overnight at 4°C.

The next day, wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000-

1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

6. Detection

Prepare the ECL substrate according to the manufacturer's instructions.

Incubate the membrane with the ECL substrate for 1-5 minutes.

Capture the chemiluminescent signal using a digital imaging system.
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7. Stripping and Reprobing

To detect total STAT3 and a loading control on the same membrane, strip the membrane

using a mild stripping buffer.

Wash the membrane thoroughly and re-block as in step 5.1.

Incubate with the primary antibody for total STAT3, followed by the appropriate secondary

antibody and detection.

Repeat the stripping and reprobing process for the loading control (e.g., β-actin).

8. Densitometry Analysis

Quantify the band intensities for p-STAT3, total STAT3, and the loading control using image

analysis software (e.g., ImageJ).

Normalize the p-STAT3 and total STAT3 signals to the loading control.

Calculate the ratio of normalized p-STAT3 to normalized total STAT3 for each sample.

Express the results as a fold change relative to the vehicle control.
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To cite this document: BenchChem. [Application Notes: Probing STAT3 Activation with
Prohibitin Ligand FL3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15535051#western-blot-analysis-for-p-stat3-after-
prohibitin-ligand-1-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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